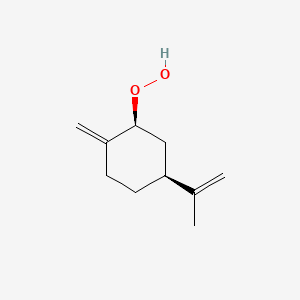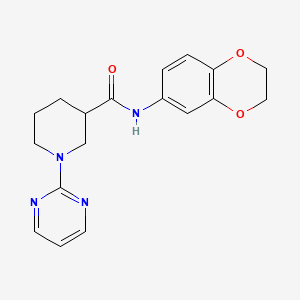
Chroman-3-amine
Descripción general
Descripción
Chroman-3-amine is a chemical compound belonging to the class of chromanes, which are derivatives of benzopyran. This compound features an amine group attached to the third carbon of the chromane ring. Chromanes are known for their diverse biological activities and are found in various natural products and synthetic molecules.
Mecanismo De Acción
Target of Action
Chroman-3-amine primarily targets the Rho kinase (ROCK) pathway . ROCK is a serine/threonine kinase that plays a crucial role in various cellular functions, including cell contraction, motility, proliferation, and apoptosis . Inhibition of ROCK is an attractive strategy for the treatment of diseases such as hypertension, glaucoma, and cancer .
Mode of Action
This compound interacts with its target, ROCK, by inhibiting its activity . This inhibition is achieved through the compound’s interaction with the ATP-binding site of the kinase, which prevents the transfer of phosphate groups to the substrate, thereby inhibiting the kinase’s activity . This results in changes in cellular functions regulated by ROCK, such as cell contraction, motility, proliferation, and apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Rho/ROCK pathway . This pathway plays a crucial role in various cellular processes, including cell contraction, motility, proliferation, and apoptosis . By inhibiting ROCK, this compound disrupts these processes, leading to potential therapeutic effects in diseases such as hypertension, glaucoma, and cancer .
Pharmacokinetics
This compound exhibits excellent cell activity, good microsomal stability, and desirable pharmacokinetic properties . These properties make it a promising candidate for further study as a potential therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in cellular functions regulated by ROCK . By inhibiting ROCK, this compound can potentially alter cell contraction, motility, proliferation, and apoptosis . These changes could have therapeutic implications in diseases such as hypertension, glaucoma, and cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Additionally, genetic factors and individual health status can also influence the compound’s efficacy . Understanding these factors is crucial for optimizing the use of this compound as a potential therapeutic agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chroman-3-amine can be synthesized through several methods. One common approach involves the reduction of chroman-3-nitro compounds using hydrogenation or other reducing agents. Another method includes the nucleophilic substitution of chroman-3-halides with ammonia or amines under appropriate conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the catalytic hydrogenation of chroman-3-nitro compounds. This process is typically carried out in the presence of a metal catalyst such as palladium on carbon, under controlled temperature and pressure conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Chroman-3-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chroman-3-imine or other oxidized derivatives.
Reduction: The compound can be reduced to form this compound derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted chroman-3-amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted chroman-3-amines, chroman-3-imines, and other oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
Chroman-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: this compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Comparación Con Compuestos Similares
Chroman-2-amine: Similar structure but with the amine group attached to the second carbon.
Chroman-4-amine: Amine group attached to the fourth carbon.
Chroman-3-nitro: Nitro group instead of an amine group at the third carbon.
Uniqueness: Chroman-3-amine is unique due to its specific placement of the amine group, which influences its chemical reactivity and biological activity. This distinct positioning allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWDNDQOXZHBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976011 | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60575-19-1 | |
| Record name | 3,4-Dihydro-3-amino-2H-1-benzopyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060575191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydro-2H-1-benzopyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the key findings of the conformational studies on 2-methyl- and 2,NN-trimethyl-chroman-3-amine and their derivatives?
A: The study employed proton magnetic resonance spectroscopy at 220 MHz to analyze the preferred conformations of cis- and trans- isomers of 2-methyl- and 2,NN-trimethyl-chroman-3-amine, along with their hydrochloride salts, N-acetyl, and N-phthaloyl derivatives []. The research successfully assigned configurations and proposed preferred conformations for these compounds based on the interpretation of their spectroscopic data. This information is crucial for understanding the structure-activity relationships of these molecules and can guide further research into their potential biological activities.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one](/img/structure/B1202095.png)
![1-[1-[Oxo(1-pyrrolidinyl)methyl]cyclohexyl]-3-(phenylmethyl)urea](/img/structure/B1202098.png)
![2-[(4-fluorophenoxy)methyl]-5-{[3-(1H-imidazol-1-yl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B1202099.png)
![4-[3-(4-Fluorophenyl)-2,5,6-trimethyl-7-pyrazolo[1,5-a]pyrimidinyl]morpholine](/img/structure/B1202101.png)

![N-methyl-N-[5-(5-methyl-2-pyrazinyl)-1,3,4-thiadiazol-2-yl]-2-oxolanecarboxamide](/img/structure/B1202103.png)







